Butyl(dichloro)diphenyl-lambda~5~-arsane
Description
Butyl(dichloro)diphenyl-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (denoted as λ⁵), coordinated to a butyl group, two chlorine atoms, and two phenyl substituents. The λ⁵ notation indicates a hypervalent bonding configuration, where arsenic adopts a trigonal bipyramidal geometry.
Properties
CAS No. |
62375-07-9 |
|---|---|
Molecular Formula |
C16H19AsCl2 |
Molecular Weight |
357.1 g/mol |
IUPAC Name |
butyl-dichloro-diphenyl-λ5-arsane |
InChI |
InChI=1S/C16H19AsCl2/c1-2-3-14-17(18,19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
ZZNBZOGIIBGGBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[As](C1=CC=CC=C1)(C2=CC=CC=C2)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl(dichloro)diphenyl-lambda~5~-arsane typically involves the reaction of diphenylarsinic chloride with butyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Ph2AsCl+BuCl→
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Differences
Butyl(dichloro)diphenyl-λ⁵-arsane can be compared to other λ⁵-arsanes and organometallic compounds with analogous coordination environments. Key structural distinctions include:
- Central Atom : Unlike lead (Pb)-based compounds like dimethyl(diphenyl)plumbane, the arsenic center in Butyl(dichloro)diphenyl-λ⁵-arsane confers distinct electronic properties, such as higher electronegativity and smaller atomic radius, influencing bond polarization and reactivity .
- Substituent Effects : The dichloro and butyl groups enhance electrophilicity at the arsenic center compared to purely phenyl-substituted analogs (e.g., triphenyl-λ⁵-arsane). This may increase susceptibility to nucleophilic attack or redox transformations.
Reactivity and Stability
- Halogen Influence : The dichloro substituents likely improve oxidative stability relative to hydroxy- or alkoxy-substituted λ⁵-arsanes (e.g., 2,4-dihydroxy derivatives), which exhibit lower microbial inhibition due to reduced electrophilicity .
- Coordination Flexibility: Hybrid compounds like diphenyl-sulfanylidene-triphenylplumbylsulfanyl-λ⁵-arsane demonstrate dual metal centers (As and Pb), enabling complex multi-metallic reactivity, whereas Butyl(dichloro)diphenyl-λ⁵-arsane operates as a monomeric arsenic species .
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